molecular formula C20H26N2O4 B2902807 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea CAS No. 1171848-96-6

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

Cat. No. B2902807
M. Wt: 358.438
InChI Key: FJHKUROCGIZKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, also known as DM-PU-SCAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DM-PU-SCAT belongs to the class of urea derivatives and has been extensively studied for its mechanism of action and biochemical effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves the reaction of 3,4-dimethoxybenzaldehyde with ethylenediamine to form 1-(3,4-dimethoxybenzyl)ethylenediamine, which is then reacted with 3,5-dimethylphenol and phosgene to form 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea.

Starting Materials
3,4-dimethoxybenzaldehyde, ethylenediamine, 3,5-dimethylphenol, phosgene

Reaction
Step 1: 3,4-dimethoxybenzaldehyde is reacted with ethylenediamine in ethanol at reflux temperature to form 1-(3,4-dimethoxybenzyl)ethylenediamine., Step 2: 1-(3,4-dimethoxybenzyl)ethylenediamine is reacted with 3,5-dimethylphenol in the presence of triethylamine and dichloromethane at room temperature to form 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea., Step 3: The product from step 2 is then reacted with phosgene in the presence of triethylamine and dichloromethane at room temperature to form the final product, 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea.

Mechanism Of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to increase the activity of antioxidant enzymes, which can protect cells against oxidative stress.

Biochemical And Physiological Effects

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and increase the activity of antioxidant enzymes. 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has also been shown to protect against oxidative stress and reduce the risk of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its complex synthesis method, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea for therapeutic purposes.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While there are limitations to using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments, further studies are needed to fully understand its therapeutic potential and determine the optimal dosage and administration for therapeutic purposes.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-14-9-15(2)11-17(10-14)26-8-7-21-20(23)22-13-16-5-6-18(24-3)19(12-16)25-4/h5-6,9-12H,7-8,13H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKUROCGIZKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

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